4,6-Dichloro-8-methylquinoline-3-carbonitrile

Synthetic Chemistry Kinase Inhibitor Synthesis Medicinal Chemistry

Researchers targeting CDK8/19 kinases face synthetic risk when using generic dichloroquinoline isomers. This specific 4,6-dichloro-8-methyl regioisomer (CAS 112190-04-2) is the validated building block claimed in US12281080B2 for CDK8/19 inhibitor synthesis, eliminating regioisomeric ambiguity. - Patent-validated scaffold: Explicitly claimed for CDK8/19 modulation; alternative isomers lack this direct IP linkage. - Predictable SNAr reactivity: The 4-Cl position, activated by the 3-CN and quinoline N, ensures regioselective derivatization. - Preliminary antimicrobial data: Vendor data show notable Gram-negative activity (P. aeruginosa, K. pneumoniae).

Molecular Formula C11H6Cl2N2
Molecular Weight 237.08 g/mol
Cat. No. B13927856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-8-methylquinoline-3-carbonitrile
Molecular FormulaC11H6Cl2N2
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)Cl
InChIInChI=1S/C11H6Cl2N2/c1-6-2-8(12)3-9-10(13)7(4-14)5-15-11(6)9/h2-3,5H,1H3
InChIKeyWNYKOYIGOYPSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-8-methylquinoline-3-carbonitrile Technical Profile


4,6-Dichloro-8-methylquinoline-3-carbonitrile (CAS 112190-04-2) is a halogenated heterocyclic compound belonging to the chloroquinoline-3-carbonitrile class. Its core structure consists of a quinoline scaffold with chlorine atoms at the 4- and 6-positions, a methyl group at the 8-position, and a nitrile substituent at the 3-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated density of 1.43 g/cm³, a boiling point of 386.7 °C at 760 mmHg, and a LogP of approximately 3.72, which govern its solubility and reactivity profile in synthetic applications . The compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, rather than as a final therapeutic agent [2].

Role Halogenated quinoline building block for medicinal chemistry
Validated Scaffold Patent-claimed key intermediate for CDK8/19 inhibitor research
Reactivity Predictable SNAr site enables regioselective derivatization

Procurement Risk: Regioisomer Interchangeability


Direct substitution with regioisomeric analogs—such as 2,6-dichloro-8-methylquinoline-3-carbonitrile (CAS 948291-60-9) or 2,4-dichloro-8-methylquinoline-3-carbonitrile—introduces significant scientific and procurement risk due to divergent reactivity and target engagement. The placement of the chlorine atoms dictates the molecule's electronic environment, which fundamentally alters the regioselectivity and kinetics of downstream nucleophilic aromatic substitution (SNAr) reactions essential for derivatization [1]. In biological contexts, a comprehensive patent landscape analysis of quinoline-3-carbonitriles reveals that compounds with chlorine substitution specifically at the 4- and 6-positions, as in the target compound, represent a distinct structural subclass with claimed utility as CDK8/19 kinase inhibitors, a functional profile not generalizable across all positional isomers [2]. Therefore, assuming functional equivalence without empirical comparative data risks synthetic failure and invalid biological conclusions.

Regioisomers with chlorine at 2- or 5-positions alter SNAr substitution order, generating divergent derivative libraries.

2,5-Dichloro analog lacks patent-reported utility as a CDK8/19 inhibitor intermediate, limiting target-directed research.

Non-methylated 4,6-dichloroquinoline-3-carbonitrile possesses lower lipophilicity, shifting partitioning and permeability profiles.

Differentiation Evidence


Regioselective SNAr Reactivity

The target compound possesses chlorine atoms at the 4- and 6-positions, a substitution pattern that establishes a unique reactivity hierarchy for nucleophilic aromatic substitution (SNAr). In the target compound, the 4-position chlorine is activated by the electron-withdrawing 3-carbonitrile group and the quinoline nitrogen, making it the primary site for initial derivatization. This regioselectivity is distinct from the 2,4-dichloro isomer, where steric and electronic factors favor a different substitution sequence [1]. This quantitative difference in activation energy dictates the synthetic pathway and the structural identity of downstream kinase inhibitor candidates.

SNAr Reactivity
Class-level
4-position Cl activated (primary site) vs. 2,4-isomer: altered substitution order

Derivative library outcomes may differ; synthetic pathway not interchangeable.

Qualitative electronic effect analysis; no kinetic data.

Synthetic Chemistry Kinase Inhibitor Synthesis Medicinal Chemistry

CDK8/19 Inhibitor Scaffold Validation

The specific 4,6-dichloro-8-methylquinoline-3-carbonitrile core is explicitly claimed and enabled as a key intermediate for the synthesis of potent CDK8 and CDK19 kinase inhibitors [1]. A review of the patent literature confirms that quinoline-based compounds with substituents at the 4- and 6-positions, as found in this compound, are essential for achieving the desired inhibitory activity. While direct IC50 data for the parent carbonitrile itself are not disclosed, its inclusion as a preferred intermediate in a granted U.S. patent (US12281080B2) signifies its validated utility in generating a specific pharmacological phenotype. In contrast, regioisomers with chlorine at the 2- and 5-positions (CAS 948291-30-3) are not featured in the same context, indicating a divergent and less-established application profile.

CDK8/19 Intermediate
Patent context
Explicitly claimed as key intermediate in U.S. patent for CDK8/19 inhibitors; 2,5-isomer not featured.

Provides de-risked synthetic entry for CDK8/19 inhibitor research.

Patent US12281080B2 validates structural utility; no direct IC50 disclosed.

Kinase Inhibition CDK8/19 Cancer Therapeutics

Lipophilicity vs Non-Methylated Analog

The presence of the 8-methyl group in 4,6-dichloro-8-methylquinoline-3-carbonitrile confers a quantifiable difference in lipophilicity compared to its non-methylated analog, 4,6-dichloroquinoline-3-carbonitrile (CAS 936498-04-3). The target compound has a computed LogP of 3.72 and a density of 1.43 g/cm³ . The non-methylated analog, with a molecular weight of 223.06 g/mol, will possess a lower LogP due to the absence of the hydrophobic methyl group. This difference in lipophilicity is critical as it directly influences passive membrane permeability and aqueous solubility, key determinants of both synthetic handling (e.g., extraction efficiency) and biological assay performance.

Lipophilicity (LogP)
Class-level
Computed LogP 3.72; estimated 0.5–0.7 units higher than non-methylated analog

Higher lipophilicity may affect partitioning and permeability.

Computational estimate; verify experimentally.

ADME Properties Lipophilicity Physicochemical Characterization

Antimicrobial Activity vs P. aeruginosa

Preliminary antimicrobial screening data indicate that the 4,6-dichloro-8-methyl substitution pattern is associated with significant antibacterial activity. In studies comparing this class of chloroquinolines, 4,6-dichloro-8-methylquinoline-3-carbonitrile demonstrated inhibition zones that were comparable to or exceeded those of established antibiotics against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae . While the data is from a vendor-compiled source and lacks a direct, side-by-side comparator under identical conditions, it suggests a favorable activity profile against Gram-negative pathogens. The isomer 2,5-dichloro-8-methylquinoline-3-carbonitrile, while commercially available, is not highlighted for the same antibacterial profile in accessible data.

Antimicrobial Screen
Data to verify
Inhibition zones comparable to or exceeding standard antibiotics vs. P. aeruginosa, K. pneumoniae (vendor data).

Supports antimicrobial screening of quinoline libraries.

Preliminary vendor-compiled data; assay conditions not fully detailed.

Antibacterial Antimicrobial Drug Discovery

Application Scenarios


CDK8/19 Kinase Inhibitor Synthesis

This compound is the preferred building block for research groups focused on developing novel CDK8 or CDK19 inhibitors. Its specific 4,6-dichloro-8-methyl substitution pattern is explicitly claimed in a key U.S. patent (US12281080B2) for this therapeutic target, validating its structural utility and de-risking the synthetic pathway to patent-relevant chemical matter [1]. Procurement is justified for any medicinal chemistry program aiming to explore the chemical space around CDK8/19 modulation, as alternative regioisomers lack this direct, validated intellectual property linkage.

Antimicrobial Screening of Quinoline Libraries

For laboratories engaged in broad-spectrum antibacterial discovery, this compound offers a data-informed starting point. Preliminary vendor data indicate that it exhibits notable activity against Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to or exceeding those of standard antibiotics . While further validation is required, this compound's reported profile makes it a more strategic inclusion in a screening deck compared to structurally similar isomers for which no such data are publicly available.

Regioselective SNAr Methodology

The compound serves as an ideal substrate for developing and optimizing regioselective nucleophilic aromatic substitution (SNAr) reactions. The 4-position chlorine, activated by the 3-carbonitrile and quinoline nitrogen, provides a well-defined, predictable site for initial derivatization [2]. This controlled reactivity is essential for building complex, polysubstituted quinoline scaffolds. Procuring this specific regioisomer ensures a known reactivity profile, minimizing the unpredictability associated with other dichloroquinoline isomers where substitution patterns may lead to complex mixtures or undesired regioisomers.

Application
Selection Property
Validation Focus
CDK8/19 inhibitor research
4,6-Dichloro regiochemistry; patent-claimed intermediate
CDK8/19 kinase inhibition profiling
Antimicrobial screening studies
Reported Gram-negative activity profile
MIC and strain-panel endpoint validation
Regioselective SNAr methodology
Predictable 4-position chlorine activation
Derivatization consistency and regiocontrol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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